methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Description
Methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a structurally complex molecule featuring:
- A methyl carbamate group attached to a phenyl ring.
- A sulfonyl bridge linking the phenyl ring to a piperidine moiety.
- A carbamoyl substituent on the piperidine, connected to a 1,3-benzodioxol-5-yl group.
This compound integrates multiple pharmacophoric elements: the sulfonamide and carbamate groups are common in enzyme inhibitors (e.g., carbonic anhydrase or kinase modulators), while the benzodioxol moiety is associated with enhanced bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-29-21(26)23-15-4-7-17(8-5-15)32(27,28)24-10-2-3-14(12-24)20(25)22-16-6-9-18-19(11-16)31-13-30-18/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSGMBTFGHDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine.
Coupling Reactions: The benzodioxole and piperidine rings are coupled using a carbamoylation reaction, where the benzodioxole is treated with a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The sulfonyl group can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
- Sulfonamide vs. Carbamate Linkages : The target compound uses a sulfonyl-piperidine-carbamoyl architecture, whereas analogues like 26 and 15 (–2) employ pyridine-sulfonamide-urea scaffolds. Urea groups (e.g., in 26 ) may enhance hydrogen-bonding interactions compared to carbamates .
- Benzodioxol vs. Fluorinated Aryl Groups : The benzodioxol moiety in the target compound contrasts with fluorinated aryl groups in 13p (), which likely increase lipophilicity and metabolic resistance .
Biological Activity
Methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate, with CAS number 688062-01-3, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C₃₅H₃₀N₄O₇S, and it has a molecular weight of 650.7 g/mol. The compound features a benzodioxole moiety, which is known for various biological activities including anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific target proteins involved in cellular signaling pathways. Notably, it has been observed to exhibit selective inhibition of Src family kinases (SFKs), which play a critical role in cancer progression and metastasis. SFKs are non-receptor tyrosine kinases that are implicated in various cellular processes including proliferation, survival, and migration.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit c-Src and Abl enzymes at low nanomolar concentrations, leading to reduced tumor growth in xenograft models .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated that related compounds exhibit excellent pharmacokinetics with prolonged half-lives and effective oral bioavailability . This suggests that this compound could potentially be developed as an oral therapeutic agent.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to this compound:
- Study on c-Src Inhibition : A study demonstrated that a similar compound effectively inhibited c-Src activity in a pancreatic cancer model, resulting in significant tumor regression .
- Xenograft Models : In vivo experiments using xenograft models revealed that this class of compounds could significantly enhance survival rates in mice bearing aggressive tumors when administered orally .
Summary of Findings
| Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis and inhibits cell growth in cancer cells. |
| Mechanism | Selective inhibition of Src family kinases (SFKs). |
| Pharmacokinetics | Favorable absorption and prolonged half-life observed in similar compounds. |
Q & A
Q. What toxicological screening protocols are recommended for early-stage development?
- Answer :
- In Silico Tools : Predict toxicity using EPA DSSTox (e.g., for mutagenicity via Ames test models) .
- In Vitro Cytotoxicity : Test against HEK293 or HepG2 cells using MTT assays.
- Metabolite Identification : Use HR-MS/MS to detect reactive intermediates (e.g., quinone metabolites from benzodioxol oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
